4-Piperidinyl benzoate hydrochloride

Vue d'ensemble

Description

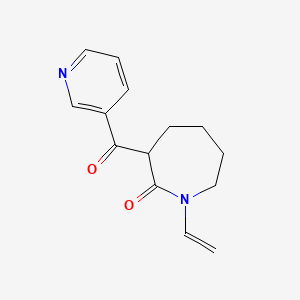

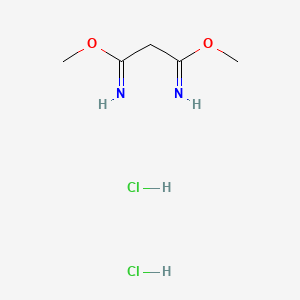

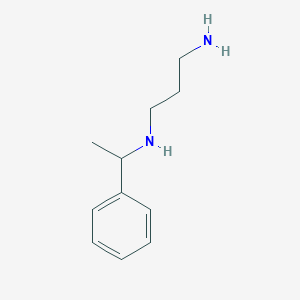

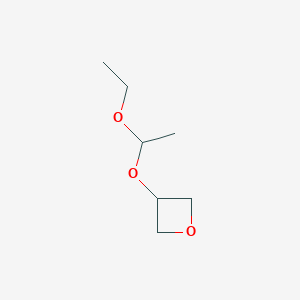

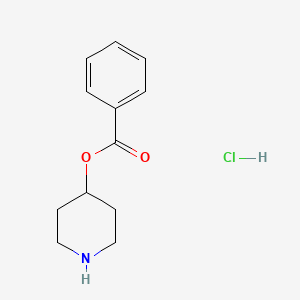

4-Piperidinyl benzoate hydrochloride is a chemical compound with the CAS Number: 67098-29-7 and a Linear Formula: C12H16ClNO2 . Its molecular weight is 241.72 .

Molecular Structure Analysis

The InChI Code of 4-Piperidinyl benzoate hydrochloride is 1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H . The molecular structure of this compound is complex, which allows it to have varied applications in diverse fields.Physical And Chemical Properties Analysis

4-Piperidinyl benzoate hydrochloride has a molecular weight of 241.72 . Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Pharmacology

Field

Pharmacology

Methods

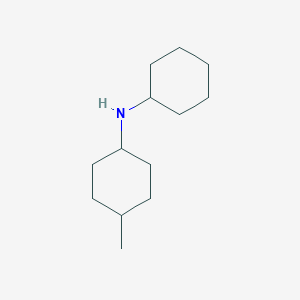

The compound is used in multicomponent reactions, including cyclization and amination, to create biologically active piperidines .

Results

Piperidine derivatives have shown activity against viruses, such as inhibiting the H1N1 influenza virus and being potential inhibitors of SARS-CoV-2 .

Organic Synthesis

Field

Organic Synthesis

Methods

Techniques involve one-pot synthesis and greener deep eutectic solvent media for the construction of piperidine derivatives .

Results

The synthesized compounds are characterized for their potential use in further pharmaceutical applications .

Medicinal Chemistry

Field

Medicinal Chemistry

Methods

The compound is integrated into larger molecular structures that exhibit pharmacological activity .

Results

Derivatives have been found to possess a range of biological activities, including anticancer and antiviral properties .

Biochemistry

Field

Biochemistry

Methods

Synthesis of benzamide derivatives from 4-Piperidinyl benzoate hydrochloride and their testing in HepG2 cells .

Results

Some derivatives showed significant inhibitory bioactivity, suggesting a role in tumor cell apoptosis .

Analytical Chemistry

Field

Analytical Chemistry

Methods

Techniques like mass spectrometry and chromatography are used to analyze the derivatives synthesized from 4-Piperidinyl benzoate hydrochloride .

Results

These methods provide insights into the stability, purity, and concentration of the compounds for further research and development .

Physical Chemistry

Field

Physical Chemistry

Methods

Experiments are conducted to determine the thermodynamic and kinetic properties of the piperidine derivatives .

Results

Findings contribute to the optimization of drug formulations and the prediction of their behavior in biological systems .

Each of these applications demonstrates the versatility of 4-Piperidinyl benzoate hydrochloride in scientific research, contributing to advancements in various fields of chemistry and medicine.

Neuropharmacology

Field

Neuropharmacology

Methods

It involves the synthesis of piperidine-based ligands that can interact with neural receptors or enzymes .

Results

Some derivatives have shown promise in improving cognitive functions and slowing neurodegeneration in preclinical models .

Chemical Biology

Field

Chemical Biology

Methods

The compound is tagged with fluorescent markers to observe its interaction with biological targets in real-time .

Results

Insights gained from these studies help in understanding disease mechanisms and the development of targeted therapies .

Material Science

Field

Material Science

Methods

Piperidine derivatives are incorporated into polymers to create responsive materials .

Results

These materials have potential applications in drug delivery systems and tissue engineering .

Environmental Chemistry

Field

Environmental Chemistry

Methods

Studies involve the analysis of degradation products and their toxicity in various ecosystems .

Results

Findings contribute to the safe management and disposal of these chemicals in the environment .

Computational Chemistry

Field

Computational Chemistry

Methods

Molecular dynamics simulations and quantum chemical calculations are performed .

Results

Theoretical data obtained helps in guiding the synthesis of new compounds with desired properties .

Veterinary Medicine

Field

Veterinary Medicine

Methods

The efficacy of these compounds is tested in various animal models .

Results

Some derivatives have shown effectiveness in treating infections and infestations in animals .

Safety And Hazards

Orientations Futures

Piperidines, including 4-Piperidinyl benzoate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

piperidin-4-yl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYIGRHFFPAECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidinyl benzoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.